molecular formula C16H18N6O4 B7434023 N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide

N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide

Cat. No. B7434023
M. Wt: 358.35 g/mol
InChI Key: OUUAGRSUDVWHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide, also known as CNP-PPNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide works by binding to the ATP-binding site of protein kinases, preventing them from catalyzing the transfer of phosphate groups to their substrates. This results in the inhibition of downstream signaling pathways, ultimately leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle. It has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide is its high potency and specificity for protein kinases, making it a valuable tool for studying these enzymes. However, one limitation of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide is its relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide in scientific research. One potential application is in the development of new cancer therapies, as protein kinases play a critical role in the development and progression of many types of cancer. Additionally, N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide could be used to study the role of protein kinases in other biological processes, such as neuronal development and immune system function. Finally, the development of new analogs of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide could lead to the discovery of even more potent and specific inhibitors of protein kinases.

Synthesis Methods

The synthesis of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide involves the reaction of 4-carbamoyl-3-piperidin-1-ylphenylamine with 5-nitro-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide.

Scientific Research Applications

N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide has been widely used in scientific research as a tool to study various biological processes. It has been found to be particularly useful in the study of protein kinases, which are enzymes that play a critical role in the regulation of cellular signaling pathways. N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide is a potent inhibitor of several protein kinases, including Aurora A, Aurora B, and FLT3, making it a valuable tool for studying the function of these enzymes.

properties

IUPAC Name

N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O4/c17-14(23)11-5-4-10(8-13(11)21-6-2-1-3-7-21)19-16(24)12-9-18-20-15(12)22(25)26/h4-5,8-9H,1-3,6-7H2,(H2,17,23)(H,18,20)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUAGRSUDVWHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)NC(=O)C3=C(NN=C3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide

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